N-(2-pyrimidylmethyl)ethylenediamine
CAS No.:
Cat. No.: VC14123163
Molecular Formula: C7H12N4
Molecular Weight: 152.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N4 |
|---|---|
| Molecular Weight | 152.20 g/mol |
| IUPAC Name | N'-(pyrimidin-2-ylmethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C7H12N4/c8-2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6,8H2 |
| Standard InChI Key | BMJLOVVMTJXJLW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)CNCCN |
Introduction
Structural and Molecular Characteristics
N-(2-Pyrimidylmethyl)ethylenediamine consists of an ethylenediamine backbone (C₂H₄(NH₂)₂) modified by a 2-pyrimidylmethyl group. The pyrimidine ring introduces two nitrogen atoms at the 1- and 3-positions, creating a heterocyclic system distinct from pyridine-based analogs. Key structural features include:
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Molecular Formula: C₇H₁₂N₄
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Molecular Weight: 152.21 g/mol
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Functional Groups: Primary amines (ethylenediamine) and a pyrimidine ring.
Compared to N-(2-pyridylmethyl)ethylenediamine, the pyrimidine ring’s electron-withdrawing nature may reduce basicity at the amine sites while enhancing π-π stacking capabilities .
Synthesis and Reactivity
While no direct synthesis reports exist for N-(2-pyrimidylmethyl)ethylenediamine, analogous pathways for pyridylmethyl-ethylenediamine derivatives suggest viable routes:
Proposed Synthesis Pathway
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Chloromethylation of Pyrimidine:
Pyrimidine reacts with formaldehyde and HCl to yield 2-chloromethylpyrimidine. -
Nucleophilic Substitution:
Ethylenediamine reacts with 2-chloromethylpyrimidine in a polar solvent (e.g., ethanol) under reflux:This method mirrors the synthesis of N-(2-pyridylmethyl)ethylenediamine .
Key Challenges
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Regioselectivity: Ensuring substitution at the pyrimidine’s 2-position.
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Purification: Separation from di- or tri-substituted byproducts.
Physicochemical Properties
Inferred from structural analogs:
Coordination Chemistry and Applications
Ligand Behavior
The compound acts as a tridentate ligand, coordinating via:
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Two primary amines from ethylenediamine.
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One pyrimidine nitrogen (N1 or N3).
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods for large-scale production.
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Spectroscopic Characterization: UV-Vis, EPR, and X-ray crystallography of metal complexes.
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Biological Testing: Evaluate cytotoxicity and therapeutic potential.
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